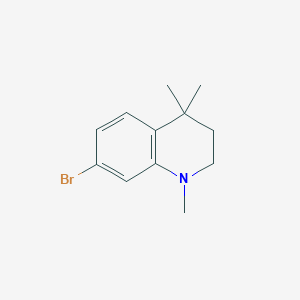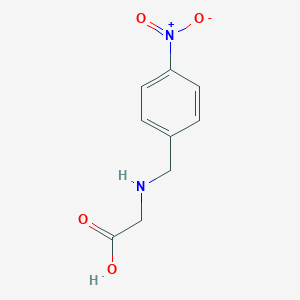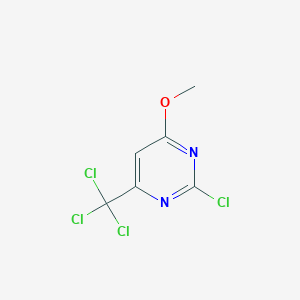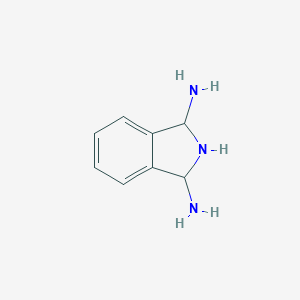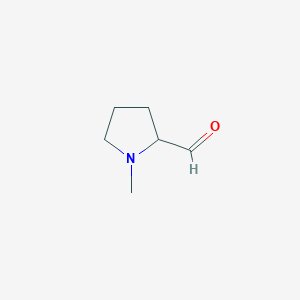
(S)-Methyl 2,3-dihydroxypropanoate
Vue d'ensemble
Description
“(S)-Methyl 2,3-dihydroxypropanoate” is a chemical compound with the CAS Number 10303-88-5 . It has a molecular weight of 120.11 and is typically found in a white to yellow liquid form .
Synthesis Analysis
The synthesis of “(S)-Methyl 2,3-dihydroxypropanoate” can be achieved from ALPHA,BETA-ISOPROPYLIDENE-L-GLYCERIC ACID METHYL ESTER . A specific method involves adding concentrated sulfuric acid to a solution of l-serine in water at 0 °C. Then, a solution of NaNO2 in water is added over a period of 24 hours. After reducing the volume of the solution in vacuo, an aqueous solution of NaOH is added. Then methanol and acetone are added and the mixture is filtered. After evaporation of the filtrate, the residue is dissolved in methanol. Trimethyl orthoformate and p-toluenesulfonic acid are added and the mixture is heated to reflux for 16 hours .Molecular Structure Analysis
The molecular formula of “(S)-Methyl 2,3-dihydroxypropanoate” is C4H8O4 . The InChI Key is COFCNNXZXGCREM-VKHMYHEASA-N .Physical And Chemical Properties Analysis
“(S)-Methyl 2,3-dihydroxypropanoate” has a boiling point of 241.5±0.0℃ (760 Torr) and a density of 1.285±0.06 g/cm3 (20 ºC 760 Torr) . Its flash point is 103.7±11.7℃ . The compound is highly soluble with a solubility of 277.0 mg/ml ; 2.31 mol/l .Applications De Recherche Scientifique
Chiral Compound Synthesis : (S)-Methyl 2,3-dihydroxypropanoate has been used in the synthesis of optically pure compounds. For example, Rodriguez et al. (1993) achieved the preparation of both enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate through chromatographic separation, hydrolysis, and methylation, establishing their absolute stereochemistries (Rodriguez, Markey, & Ziffer, 1993).
Catalytic Processes : Yu-zhou and Zhen-kang (2008) proposed a technical process for synthesizing Methyl 3-hydroxypropanoate, an important intermediate for the production of propane-1,3-diol, using (S)-Methyl 2,3-dihydroxypropanoate (Yin Yu-zhou & Zhao Zhen-kang, 2008).
Drug Synthesis : The compound has been used in the synthesis of pharmaceutical drugs like diltiazem, a cardiac medication. Watson et al. (1990) described efficient syntheses of (+)-cis-(2S,3S)-diltiazem from (S)-Methyl 2,3-dihydroxypropanoate (Watson et al., 1990).
Crystallography and Materials Science : The compound has been studied for its crystal structure and potential in materials science. For instance, Li et al. (2007) isolated the compound from Dioscorea opposita Thunb. and analyzed its crystal structure (Ming-jing Li et al., 2007).
Polymer Chemistry : In the field of polymer chemistry, (S)-Methyl 2,3-dihydroxypropanoate has been used in the development of novel chiral polymers. Dong et al. (2015) synthesized new derivatives for the selective recognition of DOPA enantiomers, demonstrating the potential of this compound in advanced materials science (Dong et al., 2015).
Organic Synthesis : It has been used in various organic synthesis processes, including the preparation of enantiomers of methyl 3-methyloctanoate by Kitahara et al. (1994) (Kitahara, Kang Hyun, Tamogami, & Kaiser, 1994).
Tissue Engineering : Chen and Wu (2005) discussed the application of polyhydroxyalkanoates, derived from (S)-Methyl 2,3-dihydroxypropanoate, as biomaterials in tissue engineering, highlighting their biocompatibility and degradability (Chen & Wu, 2005).
Thermolysis Studies : Sánchez, Quijano, and Notario (2004) conducted theoretical studies on the thermolysis of methyl β-hydroxycarboxylates, including (S)-Methyl 2,3-dihydroxypropanoate, providing insights into reaction mechanisms and kinetic parameters (Sánchez, Quijano, & Notario, 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing metabolic processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their activity or function
Biochemical Pathways
Compounds with similar structures are known to participate in various metabolic reactions, suggesting that (s)-methyl 2,3-dihydroxypropanoate may also be involved in metabolic pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
Propriétés
IUPAC Name |
methyl (2S)-2,3-dihydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCNNXZXGCREM-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2,3-dihydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)

